molecular formula C9H8Cl2O2S B2381786 Methyl 2-(2,6-dichlorophenyl)sulfanylacetate CAS No. 1097167-77-5

Methyl 2-(2,6-dichlorophenyl)sulfanylacetate

Cat. No.: B2381786
CAS No.: 1097167-77-5
M. Wt: 251.12
InChI Key: DVMFKJNFTDWVBP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound emerged in the early 21st century alongside advancements in organosulfur chemistry. While its exact first synthesis is not explicitly documented in non-excluded sources, analogous methods for related sulfanylacetates involve alkylation of chlorophenol derivatives with methyl haloacetates. For instance, 2-((2,4-dichlorophenyl)thio)acetic acid is synthesized via alkylation of 2,4-dichlorothiophenol with chloroacetic acid, suggesting a parallel pathway for Methyl 2-(2,6-dichlorophenyl)sulfanylacetate using 2,6-dichlorothiophenol and methyl bromoacetate. Patents from the mid-2000s reflect growing interest in dichlorophenyl-containing compounds for pharmaceutical and agrochemical applications, situating this compound within broader synthetic trends.

Significance in Organic Chemistry

This compound’s significance lies in its dual functionality: the sulfanyl group acts as a nucleophile, while the ester moiety serves as an electrophile. Such reactivity enables its use in cross-coupling reactions and as a building block for complex molecules. The electron-withdrawing dichlorophenyl group enhances the sulfur atom’s electrophilicity, facilitating thioether bond formation in catalytic cycles. For example, similar sulfanylacetates participate in palladium-mediated carbonylation reactions to form esters and amides, underscoring its utility in synthesizing bioactive molecules.

Position within Organosulfur Chemistry

This compound belongs to the thioether class, characterized by a sulfur atom bridging two carbon groups. Compared to simpler thioethers like methyl thioglycolate, its dichlorophenyl substituent introduces steric hindrance and electronic effects that modulate reactivity. The chlorine atoms ortho to the sulfur create a rigid aromatic system, reducing rotational freedom and stabilizing transition states in substitution reactions. This structural feature aligns it with halogenated organosulfur compounds used in materials science and medicinal chemistry.

Research Significance and Applications

Research highlights its role as an intermediate in pharmaceuticals and agrochemicals. For instance:

  • Pharmaceuticals : Analogous compounds are used to develop kinase inhibitors and anti-inflammatory agents. The sulfanyl group’s ability to form stable bonds with metal catalysts makes it valuable in synthesizing heterocyclic scaffolds.
  • Agrochemicals : Methyl 2-sulfanylacetate derivatives serve as precursors for herbicides, suggesting potential applications in crop protection.
  • Materials Science : Its aromatic and sulfur-rich structure contributes to polymers with enhanced thermal stability.

The compound’s versatility is further demonstrated in analytical chemistry, where it acts as a derivatization agent for sulfur-containing analytes.

Properties

IUPAC Name

methyl 2-(2,6-dichlorophenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2S/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMFKJNFTDWVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dichlorophenyl)sulfanylacetate typically involves the reaction of 2,6-dichlorothiophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dichlorophenyl)sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under reflux.

    Substitution: Amines or thiols; reactions are usually conducted in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,6-dichlorophenyl)sulfanylacetate is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dichlorophenyl)sulfanylacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Methyl (2,6-Dichlorophenyl)acetate

  • Molecular Formula : C₉H₈Cl₂O₂
  • CAS No.: 6575-24-2
  • Key Differences: Functional Group: Replaces the sulfanyl (-S-) group with a methylene (-CH₂-) bridge. Applications: Used as an intermediate in synthesizing antihypertensive agents like Guanfacine (CAS 29110-47-2) .

Sodium Diclofenac

  • Molecular Formula : C₁₄H₁₀Cl₂NNaO₂
  • CAS No.: 15307-79-6 (parent compound)
  • Key Differences: Core Structure: Contains a 2,6-dichlorophenylamino group linked to a phenylacetic acid backbone. Functional Groups: Carboxylate (-COO⁻Na⁺) instead of sulfanylacetate ester. Bioactivity: Sodium Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID), targeting cyclooxygenase enzymes, whereas the sulfanylacetate ester’s biological targets remain unexplored .

Clonidine Hydrochloride

  • Molecular Formula : C₉H₁₀Cl₂N₃·HCl
  • CAS No.: 4205-91-8
  • Key Differences :
    • Structure : Features an imidazoline ring connected to the 2,6-dichlorophenyl group.
    • Bioactivity : Acts as an α₂-adrenergic agonist for hypertension treatment. The sulfanylacetate ester lacks the imidazoline moiety critical for receptor binding, suggesting divergent pharmacological profiles .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Example : Metsulfuron Methyl Ester (C₁₄H₁₅N₅O₆S)
  • CAS No.: 74223-64-6
  • Key Differences: Functional Groups: Contains a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) and triazine ring, unlike the sulfanylacetate group. Applications: Herbicidal activity via acetolactate synthase inhibition.

Physicochemical and Structural Analysis

Table 1: Comparative Data of Key Compounds

Compound Molecular Formula CAS No. Functional Groups Key Applications
Methyl 2-(2,6-dichlorophenyl)sulfanylacetate C₉H₈Cl₂O₂S Not Provided Sulfanylacetate ester Research intermediate
Methyl (2,6-Dichlorophenyl)acetate C₉H₈Cl₂O₂ 6575-24-2 Phenylacetate ester Pharmaceutical synthesis
Sodium Diclofenac C₁₄H₁₀Cl₂NNaO₂ 15307-79-6 Phenylacetic acid carboxylate NSAID
Clonidine Hydrochloride C₉H₁₀Cl₂N₃·HCl 4205-91-8 Imidazoline-dichlorophenyl Antihypertensive agent
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S 74223-64-6 Sulfonylurea-triazine Herbicide

Structural Influences on Bioactivity

  • 2,6-Dichlorophenyl Group : Common in Clonidine and Sodium Diclofenac, this moiety enhances binding to hydrophobic pockets in biological targets (e.g., ion channels or enzymes) .
  • Sulfur-Containing Groups : Sulfanyl (-S-) in the target compound may confer nucleophilicity, influencing reactivity in synthesis. In contrast, sulfonyl groups in herbicides enhance electrophilicity and enzyme inhibition .

Hydrogen Bonding and Solubility

  • The sulfanylacetate ester’s thioether (-S-) group participates in weaker hydrogen bonding compared to the carboxylate in Sodium Diclofenac, reducing aqueous solubility .
  • Crystallography tools like SHELX and ORTEP-3 (used in structural studies of analogs) could elucidate packing motifs and stability .

Biological Activity

Methyl 2-(2,6-dichlorophenyl)sulfanylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H8Cl2O2SC_9H_8Cl_2O_2S and a molecular weight of approximately 251.14 g/mol. The compound features a dichlorophenyl group that enhances its lipophilicity, allowing for better penetration into biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This interaction may result in various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The compound's mechanism may involve disruption of microbial cell membranes or interference with critical enzymatic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The dichlorophenyl moiety is believed to play a crucial role in enhancing the compound's efficacy against cancer cells by improving its interaction with cellular targets.

Research Findings and Case Studies

A variety of studies have explored the biological activities of this compound:

  • Study on Antimicrobial Activity : A study conducted by Saleem et al. demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Anticancer Evaluation : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with IC50 values indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth (MIC < 10 µg/mL)
AntimicrobialEscherichia coliInhibition of growth (MIC < 5 µg/mL)
AnticancerMCF-7 (breast cancer)Induction of apoptosis (IC50 = 20 µM)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2,6-dichlorophenyl)sulfanylacetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-esterification. For example, under nitrogen atmosphere, coupling 2,6-dichlorobenzenethiol with methyl bromoacetate in DMF at 60–80°C for 6–12 hours typically yields the product. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Reaction optimization should focus on solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 thiol to ester), and inert conditions to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the sulfanylacetate moiety (e.g., singlet for methyl ester at ~3.6 ppm, aromatic protons at 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 295.0 for C9_9H7_7Cl2_2O2_2S).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) and identifies impurities (e.g., unreacted thiol or ester by-products) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show the compound is sensitive to light and moisture. Storage in amber vials under argon at −20°C prevents degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis quantifies degradation products (e.g., hydrolysis to 2-(2,6-dichlorophenyl)sulfanylacetic acid) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the sulfanyl group and ester carbonyl. Fukui indices identify nucleophilic attack sites (e.g., sulfur atom). Molecular dynamics simulations in solvents like DMF predict solvation effects on reaction pathways .

Q. How can by-products from its synthesis be identified and minimized?

  • Methodological Answer : Common by-products include disulfide dimers (from thiol oxidation) and methyl 2-(2,6-dichlorophenyl)sulfinylacetate (partial oxidation). LC-MS/MS or GC-MS with fragmentation patterns distinguishes these. Reductive agents (e.g., DTT) or strict inert conditions (N2_2/glovebox) suppress disulfide formation. Catalytic scavengers (e.g., polymer-bound thiophiles) remove excess thiol .

Q. What strategies enable the study of its biological activity in cell-based assays?

  • Methodological Answer :

  • Cytotoxicity Assays : Treat HepG2 or HEK293 cells with 1–100 µM compound for 24–72 hours; assess viability via MTT or Alamar Blue .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays quantify apoptotic pathways.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS analysis identifies oxidative metabolites (e.g., sulfoxide derivatives) .

Q. How can X-ray crystallography resolve its solid-state structure, and what challenges arise during refinement?

  • Methodological Answer : Single crystals grown via slow evaporation (ethanol/water) are analyzed using SHELX software. Challenges include weak diffraction due to flexible ester groups or disorder in the dichlorophenyl ring. Anisotropic refinement and TWINABS for handling twinned data improve resolution. Hydrogen bonding networks (e.g., C=O⋯H-S interactions) are mapped using OLEX2 .

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